2-Propyl-4-pentenamide
Description
2-Propyl-4-pentenamide (CAS RN: 90204-40-3) is a secondary amide with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol. Structurally, it features a pentenamide backbone substituted with a propyl group at the 2-position, contributing to its lipophilic character. Key physicochemical properties include a melting point of 141.21°C and a solubility of 9.5 g/L (0.06727 M) in aqueous media at 37°C .
Properties
CAS No. |
90204-40-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-propylpent-4-enamide |
InChI |
InChI=1S/C8H15NO/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H2,9,10) |
InChI Key |
UBBHAMGKWSMZJD-UHFFFAOYSA-N |
SMILES |
CCCC(CC=C)C(=O)N |
Canonical SMILES |
CCCC(CC=C)C(=O)N |
Synonyms |
2-propyl-4-pentenamide propylallylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-Propyl-4-pentenamide, a comparative analysis with structurally or functionally related amides is provided below.
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Complexity: this compound has a simpler aliphatic structure compared to the sulfamoyl- and heterocyclic-containing analogs in Table 1.
Solubility and Stability :
- This compound exhibits lower solubility (9.5 g/L at 37°C) compared to 2-butyl-4-thiazolidinecarboxylic acid (10.79 g/L at 21°C). However, the latter undergoes partial decomposition in solution, highlighting the trade-off between solubility and stability in structurally complex amides .
Functional Applications :
- Unlike N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, which is explicitly used as a pharmaceutical intermediate, this compound lacks documented industrial or medicinal applications. Its simpler structure may limit its utility in drug design, where bulky substituents (e.g., piperidinyl or sulfamoyl groups) are often required for target binding .
Synthetic Challenges: The pyridine- and isoindolinone-containing amide from demonstrates higher synthetic complexity, with a reported yield of 76%. In contrast, this compound’s straightforward structure suggests easier synthesis but fewer opportunities for functionalization .
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